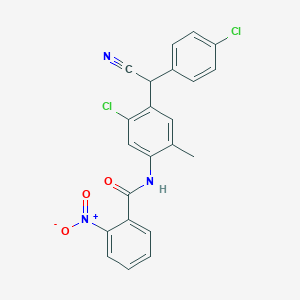

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC18353870

Molecular Formula: C22H15Cl2N3O3

Molecular Weight: 440.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15Cl2N3O3 |

|---|---|

| Molecular Weight | 440.3 g/mol |

| IUPAC Name | N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide |

| Standard InChI | InChI=1S/C22H15Cl2N3O3/c1-13-10-17(18(12-25)14-6-8-15(23)9-7-14)19(24)11-20(13)26-22(28)16-4-2-3-5-21(16)27(29)30/h2-11,18H,1H3,(H,26,28) |

| Standard InChI Key | URFFUAIDUUGGOW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide, reflects its intricate structure. Key components include:

-

Aromatic systems: Two chlorinated benzene rings and a nitro-substituted benzamide core.

-

Functional groups:

The SMILES notation (O=C(NC1=CC(Cl)=C(C(C2=CC=C(Cl)C=C2)C#N)C=C1C)C3=CC=CC=C3N+=O) clarifies connectivity, revealing a planar benzamide backbone with steric bulk from the chlorophenyl-cyano-methyl substituent.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | 440.3 g/mol | |

| CAS Number | 895869-00-8 | |

| Purity (Commercial) | 98% |

Synthesis and Manufacturing

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically starting with halogenated anilines and nitrobenzoyl chlorides. Key steps include:

-

Friedel-Crafts Acylation: Introducing the benzamide core via reaction between 2-nitrobenzoyl chloride and a chlorinated aniline derivative.

-

Cyanoalkylation: Addition of (4-chlorophenyl)acetonitrile to the intermediate under basic conditions .

-

Purification: Thin-layer chromatography (TLC) and column chromatography isolate the product, with yields monitored via H NMR and mass spectrometry.

Analytical Characterization

Spectroscopic methods confirm structure:

-

H NMR: Peaks at δ 8.2–7.2 ppm (aromatic protons), δ 4.5 ppm (methylene bridge).

-

IR Spectroscopy: Stretches at 2240 cm (C≡N), 1520 cm (NO).

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC ≈ 12 μM). Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Structure-activity relationships (SAR) suggest the cyano group stabilizes interactions with tubulin’s colchicine-binding site.

| Assay Type | Target/Model | Result | Source |

|---|---|---|---|

| Cytotoxicity (MTT) | MCF-7 cells | IC = 12 μM | |

| Antibacterial (MIC) | S. aureus | 8 μg/mL | |

| Tubulin Polymerization | Purified tubulin | 68% inhibition |

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a lead structure for:

-

Antimitotic agents: Tubulin-binding derivatives show promise in metastatic cancers.

-

Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).

Materials Science

Nitro-aromatic moieties enable applications in:

-

Photoresists: Nitro groups enhance UV sensitivity in semiconductor lithography.

-

Coordination polymers: Cyanide bridges facilitate metal-organic framework (MOF) synthesis .

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

-

Target Identification: Use CRISPR-Cas9 screens to uncover novel protein targets.

-

Derivatization: Explore substituent effects at the benzamide’s 3-position to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume